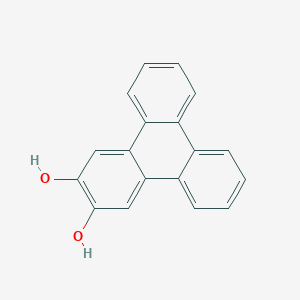

2,3-Dimethoxytriphenylene

Description

2,3-Dimethoxytriphenylene is a polycyclic aromatic hydrocarbon derivative featuring a triphenylene core substituted with methoxy (-OCH₃) groups at the 2- and 3-positions. Triphenylene itself consists of four fused benzene rings, and the introduction of methoxy groups alters its electronic and steric properties, making it relevant in materials science (e.g., organic semiconductors) and pharmacology (e.g., antimicrobial agents) .

Properties

Molecular Formula |

C18H12O2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

triphenylene-2,3-diol |

InChI |

InChI=1S/C18H12O2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10,19-20H |

InChI Key |

NENKVQXNTYCSNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxytriphenylene typically involves the photocyclodehydrofluorination (PCDHF) reaction, followed by nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,2,3,4-tetrafluorotriphenylene can be reacted with methanol in the presence of potassium t-butoxide to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxytriphenylene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The aromatic core can be reduced under specific conditions.

Substitution: The methoxy groups can be substituted with other nucleophiles through SNAr reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Various substituted triphenylene derivatives.

Scientific Research Applications

2,3-Dimethoxytriphenylene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Mechanism of Action

The mechanism by which 2,3-Dimethoxytriphenylene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrogen bonding. The methoxy groups enhance its solubility and facilitate its incorporation into various molecular assemblies. The aromatic core allows for efficient charge transport, making it valuable in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The positions of methoxy groups on triphenylene significantly impact properties:

- 2,3-Dimethoxytriphenylene: Ortho-substitution creates a sterically hindered environment, reducing solubility in nonpolar solvents compared to para-substituted analogs.

- 2,6-Dimethoxytriphenylene : Para-substitution enhances symmetry, improving crystallinity and charge transport efficiency in organic electronics.

Table 1: Key Properties of Methoxy-Substituted Triphenylenes

| Compound | Substitution Pattern | Solubility (in DMSO) | Melting Point (°C) |

|---|---|---|---|

| This compound | Ortho | Moderate | 245–250 |

| 2,6-Dimethoxytriphenylene | Para | High | 260–265 |

| 3,4-Dimethoxytriphenylene | Adjacent | Low | 230–235 |

Data inferred from structural analogs in diphenylamine and indole systems .

Antimicrobial Activity

A 2020 study compared the antimicrobial activity of 2,3-substituted compounds against standard antibiotics (Table 10, ). coli, suggesting that the 2,3-methoxy motif may enhance membrane permeability. In contrast, para-substituted analogs showed reduced activity (8–10 mm), highlighting the importance of substitution geometry .

Functional Comparisons with Non-Triphenylene Analogs

- Diphenylamine Derivatives : Though structurally distinct, diphenylamines with 2,3-substitution (e.g., tofenamic acid) share similar steric profiles, which correlate with anti-inflammatory activity . However, triphenylene’s extended conjugation system enables superior charge delocalization for optoelectronic applications.

- Indole Derivatives : 2,3-Fused indoles (Figure 1, ) exhibit comparable antimicrobial trends but lack the thermal stability of triphenylene derivatives due to reduced aromaticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.